3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride
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Overview
Description
3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride is a compound that features a phenol group and a pyrazole group. It is known for its potential biological activity, although specific applications are still under research. The compound is typically a solid, appearing as white to pale yellow crystalline material .
Preparation Methods
The preparation of 3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride involves specific organic synthesis routes. The synthetic process often includes the following steps:
Formation of the pyrazole ring: This is achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the fluoroethyl group: This step typically involves nucleophilic substitution reactions.
Attachment of the phenol group: This is done through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride can be compared with other pyrazole derivatives, such as:
3-[[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]methyl]phenol: Similar structure but with a different position of the pyrazole ring.
3-[[[1-(2-Fluoroethyl)pyrazol-5-yl]amino]methyl]phenol: Another positional isomer with different biological activities.
4-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol: Variation in the position of the phenol group, leading to different chemical properties.
Properties
Molecular Formula |
C12H15ClFN3O |
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Molecular Weight |
271.72 g/mol |
IUPAC Name |
3-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H14FN3O.ClH/c13-4-5-16-9-11(8-15-16)14-7-10-2-1-3-12(17)6-10;/h1-3,6,8-9,14,17H,4-5,7H2;1H |
InChI Key |
SAYFRJZEZNKIAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
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